



# **Technical Support Center: Ceftriaxone** (C16H19N3O6S3) Structural Analysis

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Compound of Interest		
Compound Name:	C16H19N3O6S3	
Cat. No.:	B15174112	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural analysis of Ceftriaxone.

## Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the structural analysis of Ceftriaxone?

A1: A primary challenge in the structural analysis of Ceftriaxone is its susceptibility to degradation under various conditions, including in aqueous solutions at different pH levels (acidic, neutral, and basic) and temperatures.[1][2][3] This instability can lead to the formation of multiple degradation products, complicating the interpretation of analytical data.

Q2: What are the common degradation pathways of Ceftriaxone?

A2: Ceftriaxone degradation can occur through several pathways, including:

- Hydrolysis: This can lead to the opening of the β-lactam ring, a key structural feature for its antibiotic activity.[1][3]
- Isomerization: Formation of the E-isomer of the N-oxime function can occur.[1]
- Side-chain cleavage: The bond between the C-3 methylene group and the sulfur atom of the thiotriazine ring can be cleaved.[1]



• Epimerization: Reversible epimerization at C-7 has been observed.[1]

Q3: How can I identify the degradation products of Ceftriaxone in my sample?

A3: A combination of liquid chromatography and mass spectrometry, such as UPLC-Q-TOF-MS, is a powerful technique for separating and identifying degradation products.[4] By comparing the mass-to-charge ratios (m/z) of the observed peaks with known degradation products, you can identify the impurities in your sample.

# Troubleshooting Guides X-Ray Crystallography

Problem: Difficulty in obtaining single crystals of Ceftriaxone suitable for X-ray diffraction.

Possible Cause & Solution:

- Purity of the compound: Impurities can significantly hinder crystal growth. Ensure your
   Ceftriaxone sample is of high purity. Recrystallization may be necessary.
- Solvent selection: The choice of solvent is critical. Ceftriaxone sodium is readily soluble in water.[3] Experiment with different solvent systems and concentrations to find the optimal conditions for crystal growth. Slow evaporation of a saturated or nearly saturated solution is a common technique.[5]
- Nucleation sites: Too many nucleation sites can lead to the formation of many small crystals instead of a few large ones.[5] Ensure your crystallization vessel is clean and free of dust or scratches.
- Environmental factors: Mechanical disturbances and rapid temperature fluctuations can disrupt crystal growth.[5] Place your crystallization setup in a quiet, vibration-free environment with stable temperature.
- Crystallization of Ceftriaxone-calcium adducts: Ceftriaxone can crystallize with free calcium ions, which may be present as an impurity or intentionally added.[6] This can lead to the formation of needle-shaped or aggregated crystals.[6] If this is not the desired crystal form, ensure your crystallization medium is free of calcium ions.



#### **Mass Spectrometry (MS)**

Problem: Unexpected or uninterpretable peaks in the mass spectrum of Ceftriaxone.

Possible Cause & Solution:

- In-source degradation: Ceftriaxone's labile β-lactam ring can break down in the mass spectrometer's ion source, especially under acidic conditions.[7][8] Optimize the source conditions, such as temperature and voltage, to minimize fragmentation before mass analysis.
- Formation of adducts: Ceftriaxone can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]+). This will result in peaks at higher m/z values than the protonated molecule ([M+H]+).
- Interference from internal standards: If using a deuterium-labeled internal standard, interference between the analyte and the standard can occur.[7] Ensure there is sufficient chromatographic separation between Ceftriaxone and the internal standard.

Problem: Poor signal intensity or ion suppression.

Possible Cause & Solution:

- Matrix effects: Components of the sample matrix can interfere with the ionization of Ceftriaxone, leading to reduced signal intensity.[9] Employ sample preparation techniques like protein precipitation followed by phospholipid removal to clean up the sample.[9]
- Mobile phase composition: The choice of mobile phase can significantly impact ionization efficiency. For positive ion mode ESI, a mobile phase containing a small amount of formic acid and ammonium formate has been shown to be effective.[9]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Problem: Difficulty in assigning peaks in the 1H or 13C NMR spectrum of Ceftriaxone.

Possible Cause & Solution:



- Presence of isomers: The presence of the E-isomer of Ceftriaxone can lead to additional
  peaks in the NMR spectrum, complicating the assignment.[7] 2D-NMR techniques such as
  COSY, HMQC, and HMBC can be used to establish correlations between protons and
  carbons and aid in the assignment of both the Z- and E-isomers.[7]
- Degradation products: As with other analytical techniques, the presence of degradation products will result in extra signals in the NMR spectrum. Compare your spectrum to that of a known pure standard to identify impurity peaks.

#### **Data Presentation**

Table 1: Common Mass Spectrometry Fragments of Ceftriaxone

Precursor Ion (m/z)	Fragment Ion (m/z)	Potential Structural Assignment
555.0	396.1	Loss of the triazine-dione side chain
555.3	324.1	Further fragmentation of the m/z 396.1 ion
555.3	167.3	Fragment corresponding to the aminothiazole side chain
555.3	125.4	Fragment from the dihydrothiazine ring
555.3	112.0	Further fragmentation

Data sourced from[7]

#### **Experimental Protocols**

While detailed, step-by-step protocols for standard analytical techniques are extensive, the following outlines the key steps for LC-MS/MS analysis of Ceftriaxone, based on established methods.

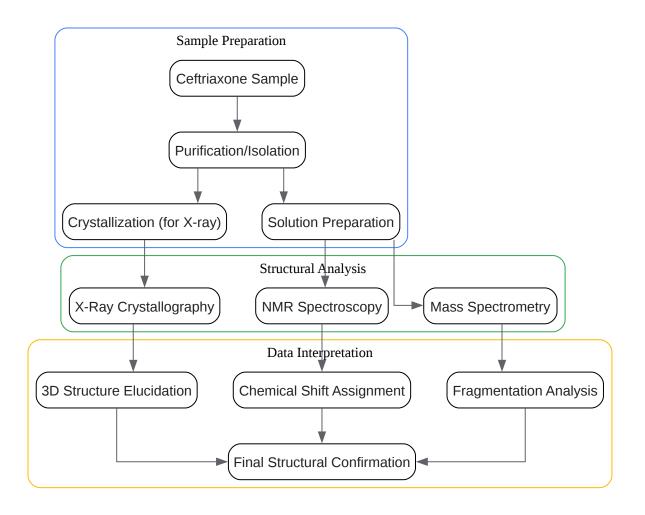
Protocol: Quantification of Ceftriaxone in Plasma by LC-MS/MS



- Sample Preparation:
  - To 100 μL of plasma, add a protein precipitating agent (e.g., acetonitrile).
  - Vortex and centrifuge to pellet the precipitated proteins.
  - Pass the supernatant through a phospholipid removal plate.[7]
  - The resulting filtrate is ready for analysis.
- · Chromatographic Separation:
  - o Column: Agilent Zorbax Eclipse Plus C18 or similar.
  - Mobile Phase: A gradient of 10 mM ammonium formate with 2% formic acid in water and acetonitrile.[7]
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 μL.
- Mass Spectrometric Detection:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Analysis Mode: Selected Reaction Monitoring (SRM).
  - Precursor-Product Ion Transition: m/z 555.0 → 396.1.[9]

#### **Visualizations**

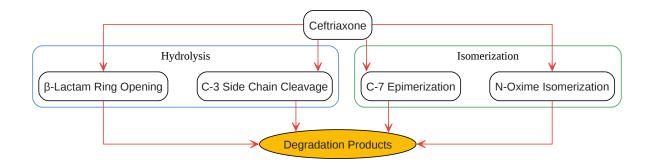




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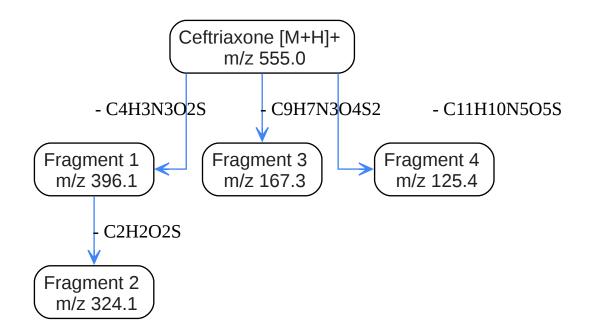
Caption: General experimental workflow for the structural analysis of Ceftriaxone.





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Caption: Simplified degradation pathways of Ceftriaxone.



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Caption: Proposed mass spectrometry fragmentation pathway for Ceftriaxone.

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